![molecular formula C16H19Cl2NO B5291899 N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride](/img/structure/B5291899.png)
N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride
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Overview
Description
N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride, commonly known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. Venlafaxine is synthesized using a multi-step reaction process, with the final step involving the conversion of 5-chloro-2-methoxybenzyl chloride to N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride.
Mechanism of Action
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are responsible for regulating mood, sleep, and appetite. Venlafaxine also has weak inhibitory effects on dopamine reuptake.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Venlafaxine has also been shown to increase the levels of cortisol, a hormone that is released in response to stress. Additionally, Venlafaxine has been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response.
Advantages and Limitations for Lab Experiments
Venlafaxine has a number of advantages and limitations for lab experiments. One advantage is that it has a relatively short half-life, which allows for rapid clearance from the body. This makes it easier to study the pharmacokinetics of the drug. However, one limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Future Directions
There are a number of future directions for the study of Venlafaxine. One area of research is the development of new N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochlorides with improved efficacy and fewer side effects. Another area of research is the investigation of the role of Venlafaxine in the treatment of other psychiatric and neurological disorders. Additionally, there is a need for further research into the molecular mechanisms of action of Venlafaxine and its effects on brain function.
Synthesis Methods
The synthesis of Venlafaxine involves a multi-step reaction process. The first step involves the reaction of 2-phenylethylamine with 5-chloro-2-methoxybenzaldehyde to form N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine. The second step involves the conversion of N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine to N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride using hydrochloric acid.
Scientific Research Applications
Venlafaxine has been extensively studied for its use as an antidepressant. It has also been investigated for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and hot flashes in menopausal women. Additionally, Venlafaxine has been studied for its efficacy in treating neuropathic pain and migraine headaches.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-19-16-8-7-15(17)11-14(16)12-18-10-9-13-5-3-2-4-6-13;/h2-8,11,18H,9-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQRUWQMKXPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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